molecular formula C8H15NO4 B7818783 (2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

Cat. No.: B7818783
M. Wt: 189.21 g/mol
InChI Key: MXWMFBYWXMXRPD-RXMQYKEDSA-N
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Description

(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate is a chemical compound with a unique structure that includes an azaniumyl group, a tert-butyl ester, and a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate typically involves the esterification of (2R)-2-aminobutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The azaniumyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    N-substituted N′-phenylpicolinohydrazides: Compounds with antifungal activity.

Uniqueness

(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWMFBYWXMXRPD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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